molecular formula C16H12BrN3O3S2 B3457249 4-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

4-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Cat. No.: B3457249
M. Wt: 438.3 g/mol
InChI Key: NTDQZLQYBLSSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide, also known as BPTB, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the E3 ubiquitin ligase, Cbl-b, which plays a crucial role in the regulation of immune responses. BPTB has been shown to enhance T-cell activation and proliferation, making it a promising candidate for the development of immunotherapeutic strategies for cancer and other diseases.

Mechanism of Action

4-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide exerts its immunomodulatory effects by inhibiting the activity of Cbl-b, a negative regulator of T-cell activation and proliferation. By blocking Cbl-b, this compound enhances the signaling pathways that promote T-cell activation and proliferation, leading to increased anti-tumor activity.
Biochemical and Physiological Effects
This compound has been shown to enhance T-cell activation and proliferation in vitro and in vivo. It has also been shown to increase the production of cytokines such as interferon-gamma and interleukin-2, which are important for the anti-tumor immune response. This compound has been shown to have minimal toxicity in animal models, suggesting that it may be a safe and effective immunotherapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is its specificity for Cbl-b, which reduces the risk of off-target effects. This compound has also been shown to have minimal toxicity in animal models, making it a promising candidate for further development. However, the synthesis of this compound is complex and requires specialized equipment and expertise. In addition, the optimal dosage and administration of this compound for clinical use have not yet been established.

Future Directions

There are several potential future directions for the study of 4-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide. One area of research is the development of combination therapies that include this compound and other immunotherapeutic agents such as checkpoint inhibitors. Another area of research is the investigation of the potential use of this compound in the treatment of autoimmune diseases. Finally, further studies are needed to determine the optimal dosage and administration of this compound for clinical use.

Scientific Research Applications

4-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has been extensively studied in the context of cancer immunotherapy. It has been shown to enhance the anti-tumor activity of T-cells in vitro and in vivo, and to synergize with other immunotherapeutic agents such as checkpoint inhibitors. This compound has also been investigated for its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

Properties

IUPAC Name

4-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3S2/c17-12-3-1-11(2-4-12)15(21)19-13-5-7-14(8-6-13)25(22,23)20-16-18-9-10-24-16/h1-10H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDQZLQYBLSSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.